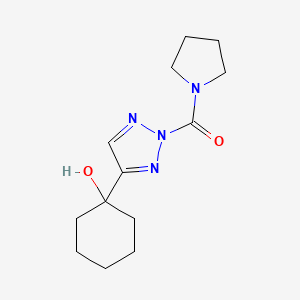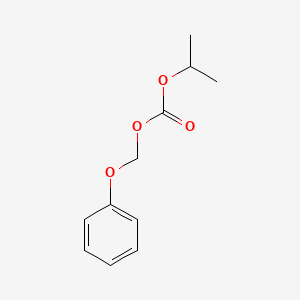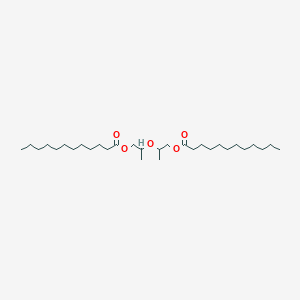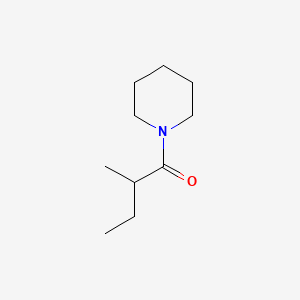
1-(2-Methylbutyryl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbutyryl)piperidine is an organic compound with the molecular formula C10H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylbutyryl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-methylbutyryl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylbutyryl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylbutyryl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-(2-Methylbutyryl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Methyl-1-(piperidin-1-yl)butan-1-one
- 2-Methyl-1-(1-piperidinyl)-1-butanone
- 2-Methyl-1-(piperidin-1-yl)butanone
Uniqueness: 1-(2-Methylbutyryl)piperidine stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit unique chemical properties and biological activities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
46034-20-2 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |
Clave InChI |
DLBXFSLJOBEJOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


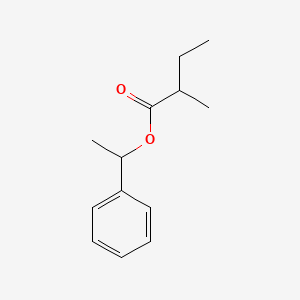
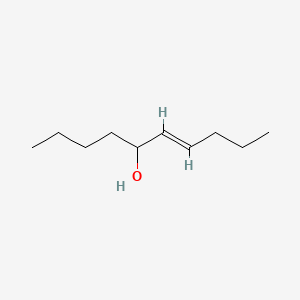
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
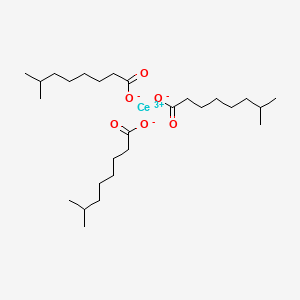
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
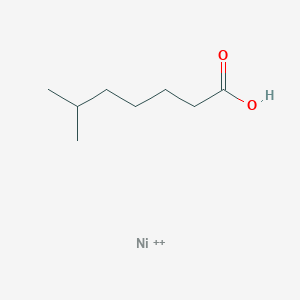
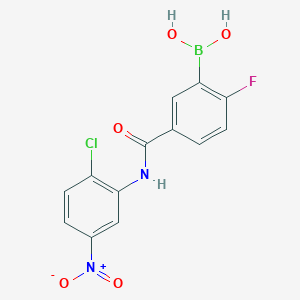
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
